2-(Benzofuran-3-yl)ethanol
Overview
Description
2-(Benzofuran-3-yl)ethanol is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran is a heterocyclic compound consisting of a fused benzene and furan ring. The presence of the benzofuran moiety in various natural products and synthetic compounds has garnered significant interest due to its wide range of biological and pharmacological activities .
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which 2-(benzofuran-3-yl)ethanol belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that this compound may interact with a variety of cellular targets.
Mode of Action
Benzofuran derivatives have been found to exhibit a wide range of biological and pharmacological activities . This suggests that this compound may interact with its targets in a way that modulates these activities.
Biochemical Pathways
Given the broad range of biological activities associated with benzofuran compounds , it is likely that this compound affects multiple biochemical pathways.
Pharmacokinetics
The physicochemical properties of benzofuran derivatives suggest that they may have good bioavailability .
Result of Action
Benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This suggests that this compound may have similar effects at the molecular and cellular level.
Action Environment
It is known that benzofuran compounds are widely distributed in higher plants such as asteraceae, rutaceae, liliaceae, and cyperaceae . This suggests that this compound may be stable in a variety of environmental conditions.
Biochemical Analysis
Biochemical Properties
The nature of these interactions is largely dependent on the specific structure and functional groups present in the benzofuran compound .
Cellular Effects
Benzofuran compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzofuran compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzofuran-3-yl)ethanol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-hydroxyphenylacetic acid derivatives. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce energy consumption .
Chemical Reactions Analysis
Types of Reactions: 2-(Benzofuran-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding benzofuran-3-ylmethanol.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often require the presence of Lewis acids or other catalysts.
Major Products Formed:
Oxidation: Benzofuran-3-carboxylic acid.
Reduction: Benzofuran-3-ylmethanol.
Substitution: Various substituted benzofuran derivatives depending on the electrophile used.
Scientific Research Applications
Comparison with Similar Compounds
2-(Benzofuran-3-yl)ethanol can be compared with other benzofuran derivatives to highlight its uniqueness:
Properties
IUPAC Name |
2-(1-benzofuran-3-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,11H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEGKDXITSPUTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449544 | |
Record name | 2-(benzofuran-3-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30449544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75611-06-2 | |
Record name | 2-(benzofuran-3-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30449544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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